molecular formula C12H17ClN2O2 B021403 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-80-8

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B021403
CAS RN: 130049-80-8
M. Wt: 256.73 g/mol
InChI Key: UVZFGKIIHMPPOW-UHFFFAOYSA-N
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Description

The compound “3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a byproduct in the synthesis of 5-Fluoro Paliperidone . It is also known for its properties, spectra, and links for suppliers .


Synthesis Analysis

A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized by 1H-NMR, FTIR, and elemental analysis . The InChI code for the compound is 1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h4,13H,2-3,5-7H2,1H3 .


Chemical Reactions Analysis

The compound has been involved in a metal-free C-3 chalcogenation to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.71 . The InChI key for the compound is ZSXLLEBWGSCSPU-UHFFFAOYSA-N .

Scientific Research Applications

Antibacterial Agents

This compound has been synthesized as part of a series of derivatives with potential antibacterial activity. Studies have shown that derivatives with substituted heterocyclic piperazine moiety exhibited good activity, particularly against Gram-positive and Gram-negative bacteria .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various aliphatic, aromatic, and heterocyclic amine derivatives. These derivatives are characterized by methods such as 1H-NMR, FTIR, and elemental analysis to determine their structure and purity .

Medicinal Chemistry Research

In medicinal chemistry, this compound is used to create derivatives that can be screened for various biological activities. This includes not only antibacterial properties but also potential antifungal, antiviral, and anticancer activities, depending on the substituents added to the core structure .

Chemical Building Blocks

The compound is available for purchase as a chemical building block, indicating its use in the synthesis of more complex molecules. Researchers can utilize it to construct diverse molecular architectures for further pharmacological evaluation .

Chalcogenation Chemistry

It has been used in metal-free chalcogenation chemistry to synthesize 3-ArS/ArSe derivatives. This process is significant for introducing sulfur or selenium atoms into organic molecules, which can alter their chemical and biological properties .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Muta. 2 - Skin Sens. 1B . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The compound has shown potential as an antibacterial agent . Compounds with substituted heterocyclic piperazine moiety showed good activity, and in particular, compound 6i showed two-fold better activity compared to the standard drug Streptomycin sulfate . This suggests potential future directions in exploring its antibacterial properties.

properties

IUPAC Name

3-(2-chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-8-10(5-6-13)12(16)15-7-9(17-2)3-4-11(15)14-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZFGKIIHMPPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(CCC2=N1)OC)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593030
Record name 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

130049-80-8
Record name 3-(2-Chloroethyl)-7-methoxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

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